z-4-Nitrocinnamic acid

Spectroscopy Analytical Chemistry Photochemistry

z-4-Nitrocinnamic acid (cis-4-nitrocinnamic acid; CAS 619-89-6 for the mixture; the pure Z-isomer is also available) is a geometric isomer of 4-nitrocinnamic acid, a para-nitro substituted cinnamic acid derivative. It is characterized by a nitro group at the para position of the phenyl ring and a cis (Z) configuration at the carbon-carbon double bond.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
Cat. No. B15239298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-4-Nitrocinnamic acid
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3-
InChIKeyXMMRNCHTDONGRJ-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





z-4-Nitrocinnamic Acid: Procurement and Selection Guide for the cis-4-Nitrocinnamic Acid Isomer


z-4-Nitrocinnamic acid (cis-4-nitrocinnamic acid; CAS 619-89-6 for the mixture; the pure Z-isomer is also available) is a geometric isomer of 4-nitrocinnamic acid, a para-nitro substituted cinnamic acid derivative. It is characterized by a nitro group at the para position of the phenyl ring and a cis (Z) configuration at the carbon-carbon double bond. This compound is a key intermediate in organic synthesis and a subject of medicinal chemistry research due to its distinct physicochemical and biological properties that differentiate it from the more thermodynamically stable E-isomer [1] [2].

Why Substituting z-4-Nitrocinnamic Acid with E-4-Nitrocinnamic Acid or Other Cinnamic Acid Analogs Compromises Experimental Integrity


Substituting z-4-nitrocinnamic acid with the more common trans (E) isomer or other 4-substituted cinnamic acid derivatives is not a scientifically neutral decision. The Z-configuration imposes a non-planar, sterically hindered geometry that fundamentally alters key properties such as electronic absorption, enzyme binding kinetics, and molecular recognition, compared to the planar E-isomer [1]. Furthermore, the para-nitro substitution pattern confers unique reactivity and biological activity that is not replicated by ortho, meta, or other para-substituted analogs [2] [3]. Using a generic mixture or an incorrect analog can lead to irreproducible results in spectroscopic assays, misidentification in chromatographic analyses, and significant deviations in biological potency and selectivity.

Quantitative Differentiation of z-4-Nitrocinnamic Acid: Evidence for Scientific and Procurement Decisions


UV-Vis Spectral Differentiation: Z-4-Nitrocinnamic Acid Exhibits a 30–40 nm Hypsochromic Shift Relative to the E-Isomer in Aqueous Solution

The Z-isomer of 4-nitrocinnamic acid demonstrates a dramatically blue-shifted absorption maximum compared to its E-isomer counterpart. In aqueous solution, the Z-form's wavelength of maximal absorption (λ_max) shifts hypsochromically by 30 to 40 nm to λ < 280 nm, while the E-form exhibits only a slight blue shift of +3 to -4 nm [1]. This significant difference stems from the non-planar, distorted geometry of the Z-isomer versus the nearly planar structure of the E-isomer [1].

Spectroscopy Analytical Chemistry Photochemistry

Xanthine Oxidase Inhibition: 4-Nitrocinnamic Acid Is the Most Potent Inhibitor Among 18 Screened Cinnamic Acid Derivatives

In a systematic screen of 18 compounds, 4-nitrocinnamic acid (4-NA) was identified as the most potent xanthine oxidase (XO) inhibitor, with an IC50 value of 23.02 ± 0.12 µmol/L [1]. While the study primarily utilized a mixture or the more stable E-isomer, the presence of the nitro group was essential for this activity [1]. This represents a significant potency advantage over other cinnamic acid derivatives, including the unsubstituted parent compound, 3-nitro, and 4-hydroxy analogs, which were also included in the screen [1]. The inhibitory mechanism was determined to be reversible and noncompetitive [1].

Enzymology Medicinal Chemistry Drug Discovery

Mutagenic Potency: Para-Nitrocinnamic Acid Is Significantly More Mutagenic Than Ortho and Meta Isomers, While the Amino Derivative Is Inactive

The mutagenic potency of para-nitrocinnamic acid (4-nitrocinnamic acid) was found to be much higher than that of its ortho and meta isomers in Salmonella typhimurium strains TA100 and TA98 [1]. Specifically, the para-nitro isomers of cinnamic acids were much more active than the corresponding ortho and meta isomers [1]. In stark contrast, the 4-aminocinnamic acid analogue was completely inactive, demonstrating that reduction of the nitro group abolishes mutagenic activity [1].

Genetic Toxicology Structure-Activity Relationship Safety Assessment

Seed Germination Inhibition: 4-Nitrocinnamic Acid Demonstrates >70% Inhibition at 100 ppm, Comparable to Other Active Substituted Cinnamic Acids

In a structure-activity relationship study for herbicide development, 4-nitrocinnamic acid was screened alongside other substituted cinnamic acids (3-hydroxy, 4-hydroxy, 2-nitro, 3-nitro, 3-chloro, and 4-methoxy) for germination inhibition on radish seeds. All compounds, including 4-nitrocinnamic acid, exhibited more than 70% inhibition at a concentration of 100 ppm [1]. The study provides a baseline of activity for the compound within a class of related structures.

Agrochemicals Herbicide Discovery Plant Biology

Analytical Separation: β-Cyclodextrin Enhances Selectivity for p-Nitrocinnamic Acids, Enabling Resolution of cis/trans Isomers

The use of β-cyclodextrin as a mobile phase additive in reversed-phase HPLC significantly enhances the selectivity of the chromatographic system towards m- and p-nitrocinnamic acids, regardless of whether they are in the cis (Z) or trans (E) configuration [1]. This method allows for the effective separation of positional isomers (o-, m-, p-) as well as geometric isomers (cis/trans) of nitrocinnamic acids [1].

Chromatography Analytical Method Development Separation Science

Procurement-Driven Application Scenarios for z-4-Nitrocinnamic Acid


Analytical Standard for Isomer-Specific HPLC Method Development and Quality Control

Based on its distinct chromatographic behavior, z-4-nitrocinnamic acid is an essential reference standard for developing and validating HPLC methods that resolve cis/trans isomers of nitrocinnamic acids [1]. Procurement of the pure Z-isomer is necessary to establish retention times and system suitability parameters for accurate quantification in complex mixtures or for monitoring the isomerization of E-rich samples [1].

Spectroscopic Probe for Investigating Environmental Effects on Molecular Conformation

The dramatic 30–40 nm hypsochromic shift in UV-Vis absorption between the Z and E isomers of 4-nitrocinnamic acid makes the Z-isomer a valuable spectroscopic probe [1]. Researchers can use this compound to study the effects of solvent polarity, pH, and molecular crowding on the conformational equilibrium of α,β-unsaturated carboxylic acids, leveraging its unique and easily measurable spectral signature [1].

Positive Control and Structural Model in Genetic Toxicology and Mutagenicity Studies

Given its established high mutagenic potency specifically associated with the para-nitro substitution pattern, z-4-nitrocinnamic acid serves as a well-characterized positive control or model compound in bacterial reverse mutation assays (Ames test) [1]. Its use is indicated for validating assay sensitivity and for structure-activity relationship (SAR) studies aimed at understanding the genotoxic potential of nitroaromatic compounds, where its activity contrasts sharply with inactive ortho/meta and amino analogs [1].

Scaffold for Xanthine Oxidase Inhibitor Development and Pharmacological Research

For medicinal chemistry programs targeting hyperuricemia and gout, 4-nitrocinnamic acid is a validated starting scaffold due to its proven and potent in vitro xanthine oxidase inhibitory activity (IC50 = 23.02 ± 0.12 µmol/L) and demonstrated in vivo uric acid-lowering effect in animal models [1]. The compound's well-defined, noncompetitive mechanism of action provides a clear rationale for its selection over less potent or uncharacterized cinnamic acid analogs [1].

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